![molecular formula C44H48N2O4 B14260290 1,10-Phenanthroline, 2,9-bis[2,6-bis(4-pentenyloxy)phenyl]- CAS No. 356791-71-4](/img/structure/B14260290.png)
1,10-Phenanthroline, 2,9-bis[2,6-bis(4-pentenyloxy)phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,10-Phenanthroline, 2,9-bis[2,6-bis(4-pentenyloxy)phenyl]- is a derivative of 1,10-phenanthroline, a heterocyclic organic compound. This compound is characterized by the presence of two 2,6-bis(4-pentenyloxy)phenyl groups attached at the 2 and 9 positions of the 1,10-phenanthroline core. The compound is known for its ability to form strong complexes with metal ions, making it a valuable ligand in coordination chemistry .
Métodos De Preparación
The synthesis of 1,10-Phenanthroline, 2,9-bis[2,6-bis(4-pentenyloxy)phenyl]- typically involves multiple steps. One common method starts with the preparation of 1,10-phenanthroline, which can be synthesized through two successive Skraup reactions of glycerol with o-phenylenediamine, catalyzed by sulfuric acid and an oxidizing agent such as aqueous arsenic acid or nitrobenzene . The 2,9-bis[2,6-bis(4-pentenyloxy)phenyl] groups are then introduced through a series of coupling reactions involving the appropriate phenyl derivatives .
Análisis De Reacciones Químicas
1,10-Phenanthroline, 2,9-bis[2,6-bis(4-pentenyloxy)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl groups, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1,10-Phenanthroline, 2,9-bis[2,6-bis(4-pentenyloxy)phenyl]- has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1,10-Phenanthroline, 2,9-bis[2,6-bis(4-pentenyloxy)phenyl]- involves its ability to chelate metal ions. The nitrogen atoms in the 1,10-phenanthroline core coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, such as DNA, through intercalation or groove binding, leading to various biological effects . The compound’s ability to form strong complexes with metal ions also underlies its applications in catalysis and material science .
Comparación Con Compuestos Similares
1,10-Phenanthroline, 2,9-bis[2,6-bis(4-pentenyloxy)phenyl]- can be compared with other similar compounds, such as:
2,2’-Bipyridine: Another bidentate ligand used in coordination chemistry, but with different coordination properties and stability.
Ferroin: A well-known complex of 1,10-phenanthroline with iron, used as a redox indicator.
2,9-Bis[p-(formyl)phenyl]-1,10-phenanthroline: A derivative with formyl groups, used in the synthesis of MOFs and COFs.
The uniqueness of 1,10-Phenanthroline, 2,9-bis[2,6-bis(4-pentenyloxy)phenyl]- lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications in coordination chemistry and material science .
Propiedades
Número CAS |
356791-71-4 |
|---|---|
Fórmula molecular |
C44H48N2O4 |
Peso molecular |
668.9 g/mol |
Nombre IUPAC |
2,9-bis[2,6-bis(pent-4-enoxy)phenyl]-1,10-phenanthroline |
InChI |
InChI=1S/C44H48N2O4/c1-5-9-13-29-47-37-19-17-20-38(48-30-14-10-6-2)41(37)35-27-25-33-23-24-34-26-28-36(46-44(34)43(33)45-35)42-39(49-31-15-11-7-3)21-18-22-40(42)50-32-16-12-8-4/h5-8,17-28H,1-4,9-16,29-32H2 |
Clave InChI |
GMUNJZJDADLMMO-UHFFFAOYSA-N |
SMILES canónico |
C=CCCCOC1=C(C(=CC=C1)OCCCC=C)C2=NC3=C(C=CC4=C3N=C(C=C4)C5=C(C=CC=C5OCCCC=C)OCCCC=C)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R,3R)-2,3-bis[(2-methoxybenzoyl)oxy]butanedioic acid](/img/structure/B14260213.png)
![1-methoxy-4-[(2R)-1-phenylpropan-2-yl]benzene](/img/structure/B14260228.png)
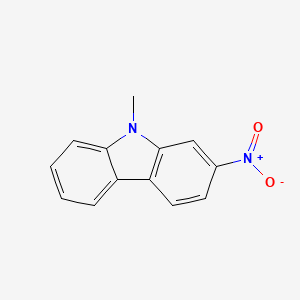
![(1,3-Phenylene)bis[(4-ethylphenyl)methanone]](/img/structure/B14260236.png)
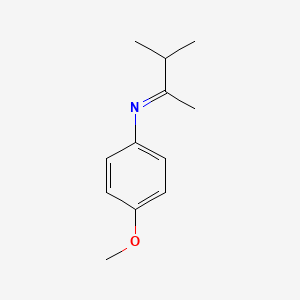
![Propanoic acid, 2-[[[(4-chlorophenyl)amino]carbonyl]oxy]-, (S)-](/img/structure/B14260263.png)
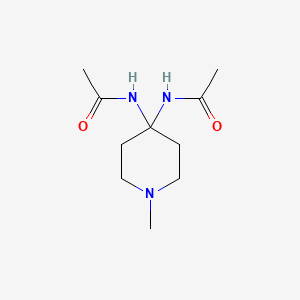
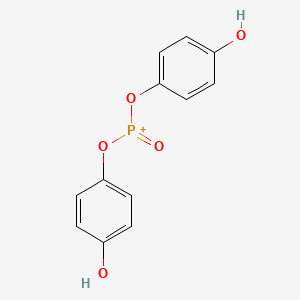
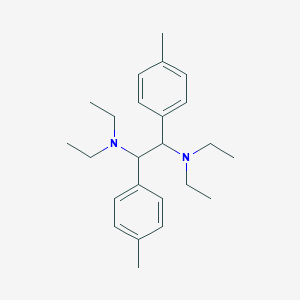

![N-methyl-N-[4-(3-methylphenyl)-5-(2-methylpyridin-4-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B14260300.png)
![N-{3-[{2-[2-(Dimethylamino)ethoxy]ethyl}(methyl)amino]propyl}urea](/img/structure/B14260304.png)
![4-{[5-(2-Carboxyethenyl)-1H-imidazol-1-yl]methyl}benzoic acid](/img/structure/B14260310.png)
![9-Acridinamine, N-[2-(2-nitro-1H-imidazol-1-yl)ethyl]-](/img/structure/B14260317.png)
